Neoisoliquiritin is a highly specific chalcone glycoside derived from Glycyrrhiza species [1]. In industrial and advanced laboratory settings, it is primarily procured as an analytical reference standard, a pharmacokinetic enhancer for its aglycone isoliquiritigenin, and a green-synthesis reducing agent for metallic nanoparticles [2]. Unlike crude licorice extracts or mixed flavonoid pools, high-purity Neoisoliquiritin offers precise regiochemistry that fundamentally alters its solubility, enzymatic inhibition profile, and in vivo half-life [3]. Buyers targeting controlled nanoparticle capping, specific human thrombin inhibition assays, or enhanced bioavailability formulations must prioritize this exact regioisomer over generic in-class substitutes.
Substituting Neoisoliquiritin with its close analogs, such as isoliquiritin or the aglycone isoliquiritigenin, leads to systemic failures in both pharmacokinetic and functional assays [1]. While isoliquiritigenin suffers from rapid elimination and poor bioavailability, Neoisoliquiritin acts as a potent pharmacokinetic enhancer that extends the half-life of co-administered aglycones [1]. Furthermore, in macrophage-based inflammatory models, Neoisoliquiritin lacks the broad anti-inflammatory suppression exhibited by liquiritin, meaning generic substitution will yield false negatives or incorrect baselines in specific immunological assays [2]. Procurement must strictly specify the Neoisoliquiritin regioisomer to ensure reproducible nanoparticle reduction kinetics and precise enzymatic targeting [3].
Glycosylation differences may lead to non-overlapping target interactions with AR, Nav1.4, and inflammatory cascades.
Unidirectional conversion to isoliquiritigenin is not shared by liquiritin or isoliquiritin apioside.
Functional profiles diverge markedly across inflammation, ion channel, and AR-dependent cell assays.
In rat models evaluating oral administration, Neoisoliquiritin acts as a critical pharmacokinetic enhancer for its aglycone, isoliquiritigenin (ISL) [1]. Co-administration of Neoisoliquiritin with ISL dramatically alters the systemic circulation of ISL, increasing its AUC(0→t) from a baseline of 69.63 min·μg/mL to 200.74 min·μg/mL [1]. Concurrently, the elimination half-life (t1/2) of ISL is extended from 64.55 minutes to 203.74 minutes [1].
| Evidence Dimension | Pharmacokinetic Area Under the Curve (AUC0→t) and Half-life (t1/2) |
| Target Compound Data | Co-administration yields ISL AUC of 200.74 min·μg/mL and t1/2 of 203.74 min |
| Comparator Or Baseline | ISL administered alone (Baseline: AUC 69.63 min·μg/mL; t1/2 64.55 min) |
| Quantified Difference | 2.88-fold increase in AUC and 3.15-fold extension in half-life |
| Conditions | Oral administration in rat plasma models analyzed via HPLC-MS/MS |
Formulators must procure Neoisoliquiritin not just as an active pharmaceutical ingredient, but as a functional excipient/enhancer to overcome the severe bioavailability limitations of isoliquiritigenin.
Neoisoliquiritin demonstrates specific, moderate direct inhibition of human thrombin, distinguishing it from the vast majority of non-chalcone licorice constituents [1]. In thrombin-mediated Z-Gly-Gly-Arg-AMC acetate hydrolysis assays, Neoisoliquiritin yields an IC50 in the range of 17.95–38.76 μM [1]. In stark contrast, generic licorice flavonoids, coumarins, and triterpenoids show negligible inhibition even at concentrations exceeding 100 μM [1].
| Evidence Dimension | Human thrombin inhibition (IC50) |
| Target Compound Data | IC50 between 17.95 and 38.76 μM |
| Comparator Or Baseline | Generic licorice flavonoids and coumarins (IC50 > 100 μM / negligible) |
| Quantified Difference | >2.5-fold higher potency than non-chalcone baseline constituents |
| Conditions | In vitro thrombin-mediated Z-Gly-Gly-Arg-AMC acetate hydrolysis |
For researchers screening natural product libraries for coagulation modulation, Neoisoliquiritin provides a verified, active chalcone-type reference standard where generic flavonoids fail.
Neoisoliquiritin demonstrates robust reducing power for the green synthesis of gold nanoparticles (AuNPs), functioning efficiently as both a metal salt reducer and a surface-stabilizing capping ligand [1]. Unlike liquiritin apioside-capped AuNPs which maintain certain cell viabilities, Neoisoliquiritin-capped AuNPs exhibit distinct, potent inhibition of cell viability in biological media, proving that the regioisomeric choice of the reducing agent fundamentally alters the downstream properties of the synthesized nanomaterial [1].
| Evidence Dimension | Nanoparticle capping and downstream cell viability inhibition |
| Target Compound Data | Neoisoliquiritin-AuNP conjugates (Significant inhibition of cell viability) |
| Comparator Or Baseline | Liquiritin apioside-AuNP conjugates (No negative impact / increased viability at 25 μg/mL) |
| Quantified Difference | Binary divergence in synthesized nanoparticle bioactivity |
| Conditions | Green synthesis of AuNPs evaluated in RAW 264.7 macrophage cell lines |
Procurement of high-purity Neoisoliquiritin is essential for materials scientists requiring a specific, biocompatible reducing agent that imparts targeted anti-proliferative properties to the resulting metallic nanoparticles.
Driven by its proven ability to increase the AUC and extend the half-life of isoliquiritigenin by over 3-fold, Neoisoliquiritin is highly recommended as a co-formulation agent in preclinical therapeutic development [1]. Procuring this compound allows formulators to stabilize the systemic circulation of rapidly cleared aglycones without altering the core pharmacological target.
Because of its robust reducing power, Neoisoliquiritin is an optimal dual-action reagent for the green synthesis of gold nanoparticles (AuNPs) [2]. It functions efficiently as both the metal salt reducer and the surface-stabilizing capping agent, making it highly valuable for materials science procurement focused on biocompatible nanomaterials with specific anti-proliferative profiles.
Given its quantified IC50 against human thrombin (17.95–38.76 μM), Neoisoliquiritin serves as a reliable, moderate-potency chalcone reference standard for coagulation and enzymatic hydrolysis assays [3]. It is specifically suited for laboratories that need to benchmark chalcone-specific binding at exosite I or the catalytic site against inactive flavonoid baselines.